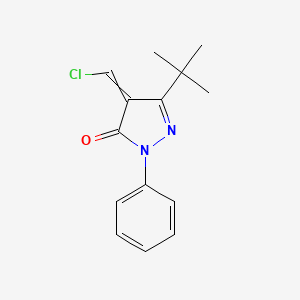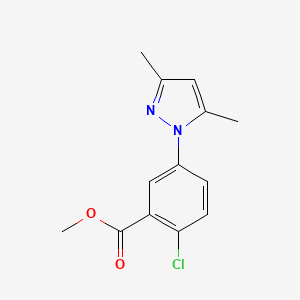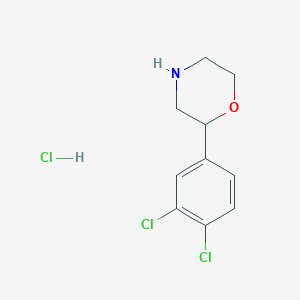![molecular formula C13H17N3O B11816188 2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)
2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole core, which is fused with a pyrrolidine ring substituted with a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole coreThe methoxy group is then introduced via methylation reactions using reagents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability of the process while maintaining product purity and minimizing environmental impact .
化学反应分析
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .
科学研究应用
2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the central nervous system.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole
- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole
Uniqueness
What sets 2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole apart from similar compounds is its unique combination of the benzimidazole core with a methoxypyrrolidine ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
2-(4-methoxypyrrolidin-2-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C13H17N3O/c1-16-12-6-4-3-5-10(12)15-13(16)11-7-9(17-2)8-14-11/h3-6,9,11,14H,7-8H2,1-2H3 |
InChI 键 |
IQGFSCUPFDVPHW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3CC(CN3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)

![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)



![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)

